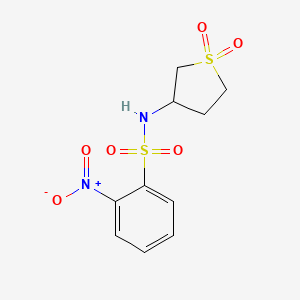
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide, also known as JNJ-17203212, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, protons, and capsaicin. It is involved in the transmission of pain signals and plays a role in various physiological processes such as thermoregulation and inflammation. JNJ-17203212 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Wirkmechanismus
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide is a selective antagonist of the TRPV1 ion channel. It binds to the channel and prevents its activation by various stimuli such as heat and capsaicin. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the expression of various pain-related genes in the spinal cord. This compound also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the TRPV1 channel.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which makes it a useful tool for studying the role of the channel in various physiological processes. Additionally, it has been shown to be effective in reducing pain in various animal models, which makes it a useful tool for studying pain mechanisms. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, it has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, this compound may have potential therapeutic applications in other disorders such as anxiety, depression, and gastrointestinal disorders, which warrant further investigation.
Synthesemethoden
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep synthetic process that involves the reaction of various reagents such as 3-chlorobiphenyl, 3-furylcarboxaldehyde, and 4-piperidone. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. Additionally, it has been studied for its potential use in the treatment of other disorders such as anxiety, depression, and gastrointestinal disorders.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(furan-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYQNQARYTISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5025085.png)
![4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(4-morpholinyl)ethyl]-2-pyrimidinamine](/img/structure/B5025089.png)
![1-(3-bromophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5025091.png)
![ethyl 2-[(5-nitro-2-furoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B5025096.png)
![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)



![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)
![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)
![3-[(dimethylamino)methyl]-4-ethoxybenzoic acid](/img/structure/B5025166.png)

![[3-(2-tert-butyl-4-methylphenoxy)propyl]diethylamine hydrochloride](/img/structure/B5025180.png)
![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5025182.png)